

An In-depth Technical Guide to tert-Octylamine: Primary Uses and History

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Compound of Interest

Compound Name: *tert-Octylamine*

Cat. No.: *B044039*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Octylamine**, a sterically hindered primary amine with significant applications across various scientific and industrial domains. This document delves into the history of its synthesis, its primary uses, particularly in drug development and corrosion inhibition, and its key chemical and physical properties. Detailed experimental protocols for its synthesis via the Ritter reaction are provided, alongside a discussion of its mechanism of action in different applications. Visual diagrams are included to illustrate key synthetic and signaling pathways.

Introduction

tert-Octylamine, chemically known as 2,4,4-trimethylpentan-2-amine, is a colorless liquid with a characteristic amine odor. Its unique structure, featuring a bulky tertiary octyl group attached to a primary amine, confers distinct steric and electronic properties that make it a valuable intermediate and building block in organic synthesis.^[1] This guide aims to be an in-depth resource for professionals in research and development, providing detailed information on its synthesis, properties, and applications.

History

The primary route to the synthesis of tert-alkylamines, including **tert-Octylamine**, was pioneered by John J. Ritter in 1948.[2][3] The reaction, now famously known as the Ritter reaction, involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the corresponding amine.[4] This discovery opened up a versatile and efficient pathway to previously less accessible sterically hindered amines. The large-scale application of **tert-Octylamine** began to grow with its identification as a key intermediate in the synthesis of various industrial chemicals, including light stabilizers and, later, pharmaceutical agents.[5]

Physicochemical Properties

tert-Octylamine is a flammable and corrosive liquid.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of **tert-Octylamine**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ N	[7]
Molecular Weight	129.24 g/mol	[8]
Appearance	Clear, colorless liquid	[6]
Odor	Strong amine-like	[6]
Density	0.805 g/mL at 25 °C	[8]
Boiling Point	137-143 °C	[9]
Melting Point	-67 °C	[7]
Flash Point	33 °C (closed cup)	[8]
Vapor Pressure	10 mmHg at 25 °C	[8]
Vapor Density	4.46 (vs air)	[8]
Water Solubility	Insoluble	[6]
Refractive Index	n ₂₀ /D 1.424	[9]

Table 2: Chemical and Safety Information for **tert-Octylamine**

Property	Value	Reference(s)
CAS Number	107-45-9	[8]
IUPAC Name	2,4,4-trimethylpentan-2-amine	[7]
Synonyms	1,1,3,3-Tetramethylbutylamine, Primene TOA	[6]
pKa	10.74 ± 0.25 (Predicted)	[6]
Hazard Classifications	Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Corrosion 1C, Eye Damage 1, Aquatic Chronic 2	[8]
Signal Word	Danger	[8]

Synthesis of tert-Octylamine

The most common industrial method for the synthesis of **tert-Octylamine** is the Ritter reaction, which proceeds in two main stages: amidation and hydrolysis.[4]

Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes the synthesis of **tert-Octylamine** from diisobutylene and a nitrile source, followed by hydrolysis of the intermediate N-tert-octyl amide.

Step 1: Amidation to form N-tert-octylacetamide[4][10]

- Materials: Diisobutylene, acetonitrile, concentrated sulfuric acid, glacial acetic acid, sodium hydroxide solution or sodium acetate solution.
- Procedure:
 - In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, a mixture of diisobutylene and acetonitrile is dissolved in glacial acetic acid.

- The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-50°C.
- After the addition is complete, the reaction mixture is stirred for 5-15 hours at a controlled temperature (e.g., 40-50°C).
- Upon completion of the reaction (monitored by techniques such as TLC), the unreacted diisobutylene and glacial acetic acid are removed by vacuum distillation.
- The distillation residue is neutralized with an aqueous solution of sodium hydroxide or sodium acetate, causing the precipitation of N-tert-octylacetamide.
- The solid product is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of N-tert-octylacetamide to **tert-Octylamine**[\[4\]](#)[\[10\]](#)

- Materials: N-tert-octylacetamide, aqueous sodium hydroxide solution (10-30%).
- Procedure:
 - N-tert-octylacetamide is added to a 10-30% aqueous solution of sodium hydroxide in a suitable reactor. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.
 - The mixture is heated to a high temperature, typically between 180°C and 280°C, and the reaction is allowed to proceed for 3-15 hours.
 - After cooling, the organic layer containing **tert-Octylamine** is separated from the aqueous layer.
 - The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by distillation to yield pure **tert-Octylamine**.

A Chinese patent also describes a method using an acylase for the hydrolysis step, which proceeds under milder conditions.[\[10\]](#)

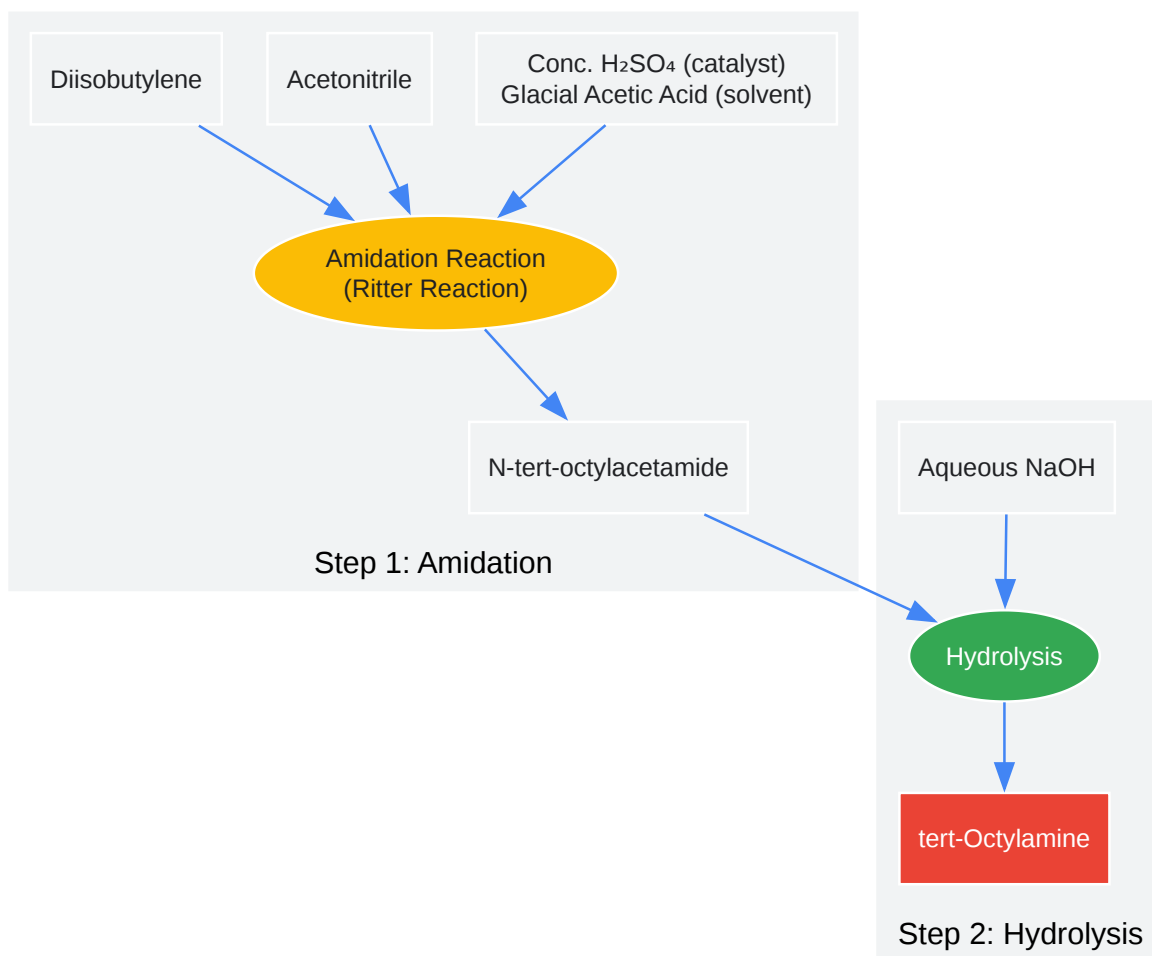


Figure 1: Synthesis of tert-Octylamine via the Ritter Reaction

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Figure 1: Synthesis of **tert-Octylamine** via the Ritter Reaction.

Primary Uses

The unique structural features of **tert-Octylamine** make it a versatile building block and intermediate in several fields.

Drug Development and Pharmaceuticals

tert-Octylamine serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its bulky, lipophilic nature can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

- Antibacterial Agents: It is used in the synthesis of novel aminomethyltetracycline derivatives, which have shown potential as antibacterial agents.[11]
- Enzyme Inhibitors: **tert-Octylamine** is a precursor in the preparation of uracil derivatives that act as potent inhibitors of deoxyuridine triphosphatase (dUTPase), an enzyme that is a target in cancer chemotherapy.[12][13][14] By inhibiting dUTPase, the efficacy of thymidylate synthase inhibitors like 5-fluorouracil can be enhanced.[12]
- Immunomodulators: The amine is used in the synthesis of Toll-like receptor 7 (TLR7) agonists.[15] TLR7 agonists are a class of immunomodulatory compounds that can stimulate the innate immune system and are being investigated for applications in vaccines and cancer immunotherapy.[16]

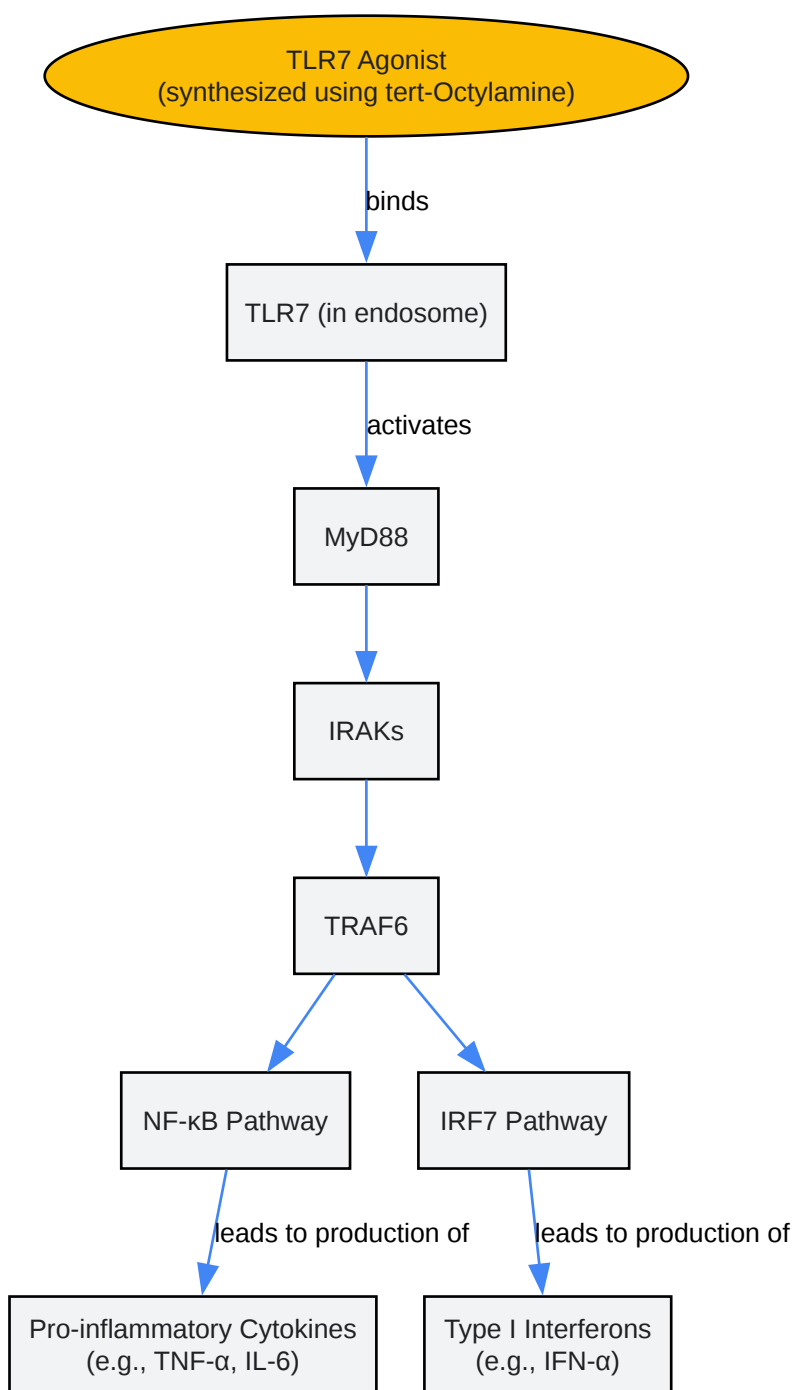


Figure 2: TLR7 Signaling Pathway Activated by an Agonist

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Figure 2: TLR7 Signaling Pathway Activated by an Agonist.

Corrosion Inhibition

tert-Octylamine and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[6] The mechanism of inhibition involves the adsorption of the amine onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atom facilitates this adsorption process. The bulky tert-octyl group contributes to the formation of a dense, hydrophobic barrier.

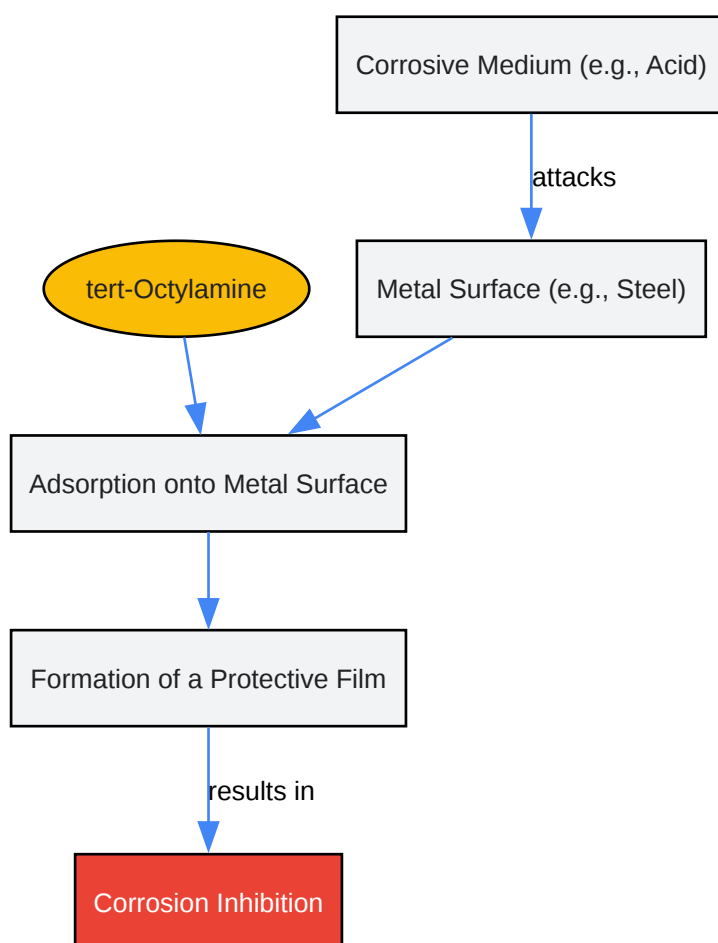


Figure 3: Mechanism of Corrosion Inhibition by tert-Octylamine

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